molecular formula C20H20ClF3N2O6 B12329663 (2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate

(2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate

Cat. No.: B12329663
M. Wt: 476.8 g/mol
InChI Key: BQBMOJJYNQKMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Butafenacil involves several steps. The key step is the reaction between a phenyl isocyanate and an amine. Specifically, ethyl 2-chloro-5-isocyanato-benzoate reacts with ethyl 3-amino-4,4,4-trifluorocrotonate in the presence of a base to form a substituted urea intermediate. This intermediate is then cyclized to form the pyrimidinedione structure . Further standard chemical transformations are applied to generate the final product .

Chemical Reactions Analysis

Butafenacil undergoes various chemical reactions, including:

Common reagents used in these reactions include bases for cyclization and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Butafenacil is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:

Butafenacil stands out due to its high efficacy and broad-spectrum activity against both broadleaf and grass weeds .

Properties

Molecular Formula

C20H20ClF3N2O6

Molecular Weight

476.8 g/mol

IUPAC Name

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate

InChI

InChI=1S/C20H20ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9,14H,1,8,10H2,2-4H3

InChI Key

BQBMOJJYNQKMDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)CC(N(C2=O)C)C(F)(F)F)Cl

Origin of Product

United States

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